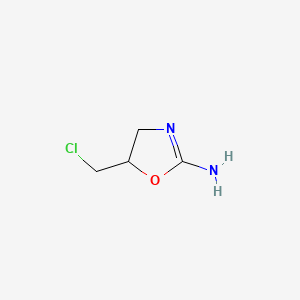
5-Chloromethyl-2-iminooxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine is a heterocyclic compound that contains both an oxazole ring and an amine group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a chloromethylating agent in the presence of a base. For example, the reaction of 2-aminoethanol with chloromethyl methyl ether in the presence of a base like sodium hydroxide can yield the desired oxazoline derivative.
Industrial Production Methods
On an industrial scale, the production of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve mild bases and solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted oxazolines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduced heterocyclic compounds with modified ring structures.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological functions. The oxazole ring can also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)-2-oxazoline: Similar in structure but lacks the amine group, making it less versatile for certain applications.
4,5-Dihydrooxazole: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
2-Amino-5-chloromethyl-1,3-oxazole: Similar but with different positioning of functional groups, affecting its reactivity and applications.
Uniqueness
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine is unique due to the presence of both the chloromethyl and amine groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate for a wide range of chemical transformations and applications.
Propiedades
Número CAS |
7550-39-2 |
|---|---|
Fórmula molecular |
C4H7ClN2O |
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
5-(chloromethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C4H7ClN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
Clave InChI |
ILLXLIKVXGHEOL-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=N1)N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile](/img/structure/B15214185.png)
![7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B15214193.png)
![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)
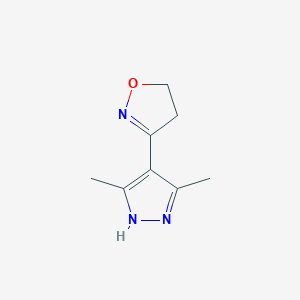
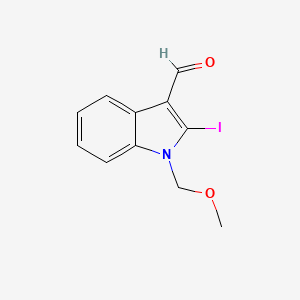
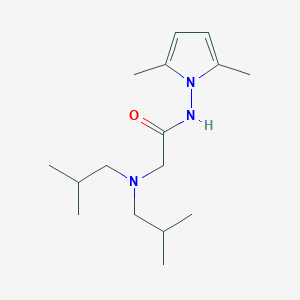
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)

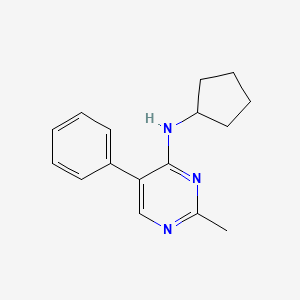
![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)



